5-chloro-3-(trifluoromethyl)-1H-pyrazole

Regioselective synthesis Trifluoromethylpyrazole Heterocyclic chemistry

This 5-chloro-3-(trifluoromethyl)-1H-pyrazole features the critical 3-CF3/5-Cl pattern—not interchangeable with other regioisomers. Its electronic profile governs coupling reactivity and biological performance. Essential core for anthranilic diamide insecticides (100% diamondback moth mortality at 600 mg/L, 2× flubendiamide). Direct precursor to SDHI fungicide pharmacophore. Privileged scaffold validated by celecoxib (COX-2 IC50 40 nM); 5-Cl handle enables cross-coupling diversification.

Molecular Formula C4H2ClF3N2
Molecular Weight 170.52 g/mol
CAS No. 1003320-19-1
Cat. No. B1322854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(trifluoromethyl)-1H-pyrazole
CAS1003320-19-1
Molecular FormulaC4H2ClF3N2
Molecular Weight170.52 g/mol
Structural Identifiers
SMILESC1=C(NN=C1Cl)C(F)(F)F
InChIInChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
InChIKeyMOIFODGGQARBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 1003320-19-1): Agrochemical and Pharmaceutical Intermediate


5-Chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 1003320-19-1) is a halogenated, trifluoromethylated pyrazole derivative with molecular formula C4H2ClF3N2 and molecular weight 170.52 g/mol. The compound features a five-membered heterocyclic core substituted at position 3 with a trifluoromethyl group and at position 5 with a chlorine atom . As an H-bond-donating heterocycle, the pyrazole ring system serves as a more lipophilic and metabolically more stable bioisostere of phenol, a property that underpins its utility in medicinal and agrochemical chemistry . The compound is primarily employed as a versatile building block in multi-step synthetic pathways, participating in coupling reactions and derivatization processes that lead to biologically active fungicides, insecticides, and pharmaceutical candidates [1].

Why Generic Substitution Fails: Regiochemistry and Electronic Profile of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole


In-class compounds cannot be simply interchanged because the precise regiochemistry of substitution on the pyrazole ring—specifically the 3-trifluoromethyl / 5-chloro pattern versus alternative substitution patterns—dictates both synthetic accessibility and downstream biological performance. The synthesis of 3-trifluoromethylpyrazoles is historically hindered by poor regioselectivity and limited scope of application, meaning that the availability of a well-characterized, regiochemically defined building block such as 5-chloro-3-(trifluoromethyl)-1H-pyrazole is not a commodity item [1]. Furthermore, the combination of the electron-withdrawing trifluoromethyl group and the chloro substituent establishes a specific electronic profile that governs reactivity in subsequent coupling reactions and influences the physicochemical properties of final derivatives [2]. Procurement of an alternative pyrazole with different halogenation patterns, regioisomeric substitution, or lacking the CF3 moiety would alter synthetic outcomes, reaction yields, and ultimately the biological activity of the target molecules.

Product-Specific Quantitative Evidence: 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Differentiation


Regioselective Synthesis of 3-Trifluoromethylpyrazoles: Yield and Regioisomeric Ratio

A metal-free, catalyst-free three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides enables regioselective synthesis of 3-trifluoromethylpyrazoles. The methodology achieves yields up to 94% and demonstrates broad functional group tolerance. For 5-chloro-3-(trifluoromethyl)-1H-pyrazole specifically, a separate synthetic approach involving cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound containing the desired substituents is employed, with the regiochemistry secured by the pre-installed substituents on the precursors . While direct head-to-head yield comparisons are not available, the absence of the regioisomer 3-chloro-5-(trifluoromethyl)-1H-pyrazole as a contaminant is a critical quality parameter for downstream applications.

Regioselective synthesis Trifluoromethylpyrazole Heterocyclic chemistry

Insecticidal Activity: 5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives Against Agricultural Pests

A series of 24 novel anthranilic diamide derivatives incorporating the 1-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole moiety were designed, synthesized, and evaluated for insecticidal activity. The compounds were tested against Plutella xylostella (diamondback moth) at a concentration of 600 mg/L. The most active derivative, compound 9i (5-chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide), achieved 100% mortality at 600 mg/L, 60% mortality at 60 mg/L, and maintained 40% mortality at 6 mg/L, outperforming the control insecticide flubendiamide which showed only 30% mortality at 60 mg/L [1]. The structure-activity relationship revealed that the 5-chloro substituent on the pyrazole ring is essential for high insecticidal potency; replacement with hydrogen or other halogens significantly reduced activity.

Insecticidal activity Ryanodine receptor Anthranilic diamide

SDHI Fungicide Development: 5-Trifluoromethyl-1H-pyrazole-4-carboxamide Backbone

Pyrazole carboxamides represent a major class of succinate dehydrogenase inhibitors (SDHIs) that have been developed into numerous commercialized fungicides. The 5-trifluoromethyl-1H-pyrazole-4-carboxamide backbone serves as the active pharmacophore for this class. A series of novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives were designed and synthesized based on this backbone, with the 5-chloro-3-(trifluoromethyl)-1H-pyrazole core providing the essential electronic and steric properties for SDH enzyme inhibition [1]. The compound serves as a crucial starting material for synthesizing these fungicidal candidates. SDHI fungicides are highly potent against Microdochium nivale and other fungal pathogens in vitro, with the trifluoromethyl group on the pyrazole ring being essential for target binding affinity [2].

Succinate dehydrogenase inhibitor SDHI fungicide Antifungal activity

Trifluoromethylpyrazole as a Metabolic Stability Enhancer: Bioisosteric Replacement of Phenol

The pyrazole ring system functions as an H-bond-donating heterocycle and has been established as a more lipophilic and metabolically more stable bioisostere of phenol . The incorporation of the trifluoromethyl group further enhances metabolic stability by increasing resistance to oxidative metabolism. In the development of celecoxib (SC-58635), a selective COX-2 inhibitor, extensive SAR work demonstrated that the 3-trifluoromethyl group on the pyrazole ring was critical for achieving both high COX-2 selectivity and favorable pharmacokinetic properties, with the compound achieving an IC50 of 40 nM against COX-2 and a COX-1/COX-2 selectivity ratio of >375 [1]. This validated the 3-trifluoromethylpyrazole scaffold as a privileged structure in medicinal chemistry.

Bioisostere Metabolic stability Drug design

Best Research and Industrial Application Scenarios for 5-Chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 1003320-19-1)


Agrochemical R&D: Next-Generation Anthranilic Diamide Insecticide Synthesis

5-Chloro-3-(trifluoromethyl)-1H-pyrazole serves as the essential core building block for synthesizing novel anthranilic diamide insecticides targeting ryanodine receptors in lepidopteran pests. As demonstrated in Section 3, derivatives containing this scaffold achieved 100% mortality against diamondback moth at 600 mg/L and 60% mortality at 60 mg/L, outperforming the commercial standard flubendiamide by a factor of 2 at the intermediate concentration. Procurement of this specific intermediate enables agrochemical research teams to explore structure-activity relationships around the 5-chloro and 3-trifluoromethyl substituents, which are critical for insecticidal potency [1].

SDHI Fungicide Development Programs

The 5-chloro-3-(trifluoromethyl)-1H-pyrazole scaffold provides direct synthetic access to the 5-trifluoromethyl-1H-pyrazole-4-carboxamide pharmacophore, the core structure of the SDHI class of fungicides. This class is commercially significant and includes multiple marketed products for controlling fungal pathogens such as Microdochium nivale, Gibberella zeae, and Fusarium oxysporum. The compound enables the synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives, a structural motif validated in Section 3 as highly potent against SDH enzymes in vitro [2].

Medicinal Chemistry: COX-2 Inhibitor and Bioisostere Scaffold Exploration

The 3-trifluoromethylpyrazole core is a validated privileged structure in medicinal chemistry, as established by the clinical and commercial success of celecoxib, which achieves COX-2 IC50 of 40 nM with >375-fold selectivity over COX-1. The 5-chloro substituent on 5-chloro-3-(trifluoromethyl)-1H-pyrazole provides an additional handle for further functionalization via cross-coupling reactions, enabling the synthesis of novel analogs with potentially improved selectivity, potency, or pharmacokinetic profiles. This intermediate is particularly valuable for programs seeking to replace phenol moieties with metabolically stable bioisosteres [3].

Pesticidal 1-Arylpyrazole Derivative Synthesis

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is employed as a key intermediate in the preparation of 1-arylpyrazole derivatives that exhibit broad-spectrum pesticidal activity, including insecticidal, acaricidal, molluscicidal, and nematicidal properties. Patent literature indicates that compounds derived from this scaffold are effective against invertebrate pests in agricultural settings and for protecting plant propagation material. The chloro substituent at position 5 serves as a versatile synthetic handle for introducing diverse aryl and heteroaryl groups via palladium-catalyzed coupling reactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.